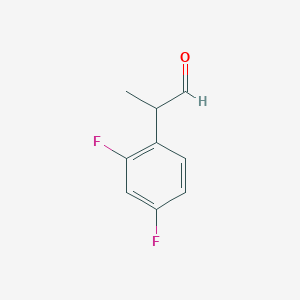

2-(2,4-Difluorophenyl)propanal

Description

2-(2,4-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a difluorophenyl group attached to a propanal moiety

Properties

IUPAC Name |

2-(2,4-difluorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTBCFBCVZWTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Difluorophenyl)propanal may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: 2-(2,4-Difluorophenyl)propanoic acid.

Reduction: 2-(2,4-Difluorophenyl)propanol.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Antifungal Activity

The compound has been utilized in the development of novel antifungal agents, primarily through its incorporation into triazole derivatives. The presence of the difluorophenyl group enhances the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifying the structure of 2-(2,4-difluorophenyl)propanal can lead to compounds with improved antifungal properties. For instance, a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have been synthesized and evaluated for their antifungal activities against various pathogens such as Candida species and Cryptococcus neoformans .

Case Studies

-

Case Study 1: SS750

SS750 is a triazole derivative that incorporates 2-(2,4-difluorophenyl)propanal. In vitro studies revealed that SS750 exhibited antifungal activity significantly greater than fluconazole against resistant strains like Candida krusei and Candida glabrata. The compound was found to be four times more effective than fluconazole in inhibiting these strains . -

Case Study 2: Novel Triazole Compounds

A study synthesized various triazole compounds using 2-(2,4-difluorophenyl)propanal as a key intermediate. These compounds were tested for their antifungal efficacy, showing promising results against systemic fungal infections. The incorporation of hydroxyl and piperazine groups further enhanced their activity .

Pharmacological Insights

The pharmacological profile of compounds derived from 2-(2,4-difluorophenyl)propanal indicates a broad spectrum of activity against fungal pathogens. The design principles focus on maximizing interactions with target enzymes involved in fungal cell wall synthesis and membrane integrity.

Pharmacokinetics and Toxicology

Studies have indicated that derivatives maintain favorable pharmacokinetic properties while exhibiting low toxicity in mammalian cells. This makes them suitable candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorophenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Difluorophenyl)ethanol

- 2-(2,4-Difluorophenyl)acetic acid

- 2-(2,4-Difluorophenyl)acetaldehyde

Uniqueness

2-(2,4-Difluorophenyl)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Activity

Overview

2-(2,4-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O. It features a difluorophenyl group attached to a propanal moiety, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems.

- Molecular Formula : C9H8F2O

- IUPAC Name : 2-(2,4-difluorophenyl)propanal

- Structure : The compound consists of a propanal group (an aldehyde) linked to a difluorophenyl ring, influencing its reactivity and interaction with biological molecules.

The biological activity of 2-(2,4-Difluorophenyl)propanal primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde functionality can react with amines and thiols, potentially modifying the activity of target biomolecules. Additionally, the difluorophenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Antifungal Properties

Research indicates that derivatives of 2-(2,4-Difluorophenyl)propanal exhibit significant antifungal activity. For instance, one study explored a triazole derivative containing this compound, demonstrating superior efficacy against Candida albicans compared to fluconazole. The most active compound showed a mean survival time (MST) extension in infected mice by 20 days compared to the control .

In Vivo Studies

In vivo studies have illustrated the effectiveness of compounds related to 2-(2,4-Difluorophenyl)propanal in treating fungal infections:

- Model : Mice infected with C. albicans

- Dosage : Administered at 50 mg/kg

- Outcome : Significant survival rates were observed in treated groups compared to controls .

Research Findings

Synthesis and Applications

The synthesis of 2-(2,4-Difluorophenyl)propanal can be achieved through various methods, including the condensation of 2,4-difluorobenzaldehyde with propanal under basic conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceuticals as an antifungal agent .

Q & A

Q. What are the common synthetic routes for 2-(2,4-difluorophenyl)propanal, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions using 2,4-difluorophenyl precursors. For example, intermediates like 1-(2,4-difluorophenyl)-2-[1,2,4]triazol-1-yl-ethanone are formed during the synthesis of antifungal triazole derivatives. Characterization involves NMR spectroscopy (¹H, ¹³C), LC-MS/MS for impurity profiling, and elemental analysis to confirm purity .

Q. How can researchers quantify trace impurities in 2-(2,4-difluorophenyl)propanal during pharmaceutical synthesis?

- Methodological Answer : A validated LC-MS/MS method with positive electrospray ionization (ESI+) is recommended. This technique achieves sensitivity down to 0.3 µg/g for genotoxic impurities (e.g., epoxide derivatives) and ensures selectivity by resolving co-eluting peaks. Method validation parameters include linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) .

Q. What safety protocols are critical for handling 2-(2,4-difluorophenyl)propanal in laboratory settings?

- Methodological Answer : Use fume hoods , nitrile gloves , and protective eyewear to avoid skin/eye contact. Waste disposal requires segregation into halogenated organic waste containers. Thermal stability assessments via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are advised to prevent decomposition during storage .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 2-(2,4-difluorophenyl)propanal derivatives be resolved?

- Methodological Answer : Discrepancies in antifungal efficacy (e.g., vs. Candida spp.) may arise from substituent variations on the triazole ring or assay conditions. Use structure-activity relationship (SAR) studies with systematic substitution of functional groups (e.g., piperazine vs. tetrazole) and standardized MIC/MFC assays under controlled pH and temperature .

Q. What strategies optimize the regioselectivity of 2-(2,4-difluorophenyl)propanal in multi-step syntheses?

- Methodological Answer : Employ catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) or flow chemistry to enhance reaction control. For example, dual-flow reactor systems improve photochemical step efficiency by 20–30% in quinoline derivative syntheses. Monitor intermediates via online FTIR or HPLC-PDA .

Q. How do computational models predict the metabolic pathways of 2-(2,4-difluorophenyl)propanal derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for oxidation/reduction steps. Molecular docking (e.g., with CYP450 enzymes) identifies potential metabolites. Validate predictions using in vitro microsomal assays (e.g., human liver microsomes) and HR-MS/MS for metabolite profiling .

Q. What analytical techniques resolve structural ambiguities in fluorinated analogs of 2-(2,4-difluorophenyl)propanal?

- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica reports) confirms stereochemistry, while 2D-NMR (COSY, NOESY) distinguishes between Z- and E-isomers. For fluorinated byproducts, ¹⁹F NMR provides rapid identification of regioisomeric impurities .

Data Contradiction Analysis

Q. Why do thermal stability studies of 2-(2,4-difluorophenyl)propanal derivatives show variability across publications?

- Methodological Answer : Discrepancies may stem from differences in sample preparation (e.g., solvent residues) or heating rates in TGA (1–10°C/min). Standardize protocols using ISO 11358 and correlate DSC data with accelerated stability testing (40°C/75% RH for 6 months) .

Key Research Tools and Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.